2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
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Overview
Description
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a complex organic compound featuring a thiazolidinone core, a furan ring, and a pentanoic acid side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid typically involves multiple steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thioamide with an α-halo acid under basic conditions to form the thiazolidinone ring.
Introduction of the Furan Ring: The furan ring can be introduced via a Knoevenagel condensation reaction between a furan-2-carbaldehyde and the thiazolidinone derivative.
Formation of the Allylidene Group: The allylidene group is introduced through a Wittig reaction, where a phosphonium ylide reacts with the furan-2-carbaldehyde derivative.
Final Coupling: The final step involves coupling the intermediate with pentanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The allylidene group can be reduced to an alkyl group using hydrogenation.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of substituted thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The thiazolidinone core is known for its biological activity, and the presence of the furan ring enhances its interaction with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to interact with multiple biological pathways makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure allows for the creation of diverse chemical libraries for high-throughput screening.
Mechanism of Action
The mechanism of action of 2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the furan ring can interact with nucleic acids and proteins. The compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their side chains and substituents.
Furan-2-carboxylic acid derivatives: These compounds have a furan ring and carboxylic acid group but lack the thiazolidinone core.
Allylidene derivatives: Compounds with an allylidene group but different core structures.
Uniqueness
2-((Z)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is unique due to its combination of a thiazolidinone core, furan ring, and pentanoic acid side chain. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c1-2-5-11(14(18)19)16-13(17)12(22-15(16)21)8-3-6-10-7-4-9-20-10/h3-4,6-9,11H,2,5H2,1H3,(H,18,19)/b6-3+,12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQROABKCCEDEW-UARZJCSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC=CC2=CC=CO2)SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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